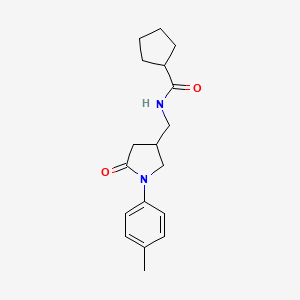

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)cyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

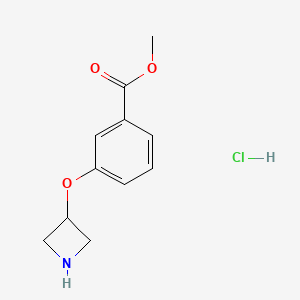

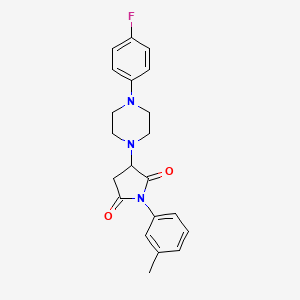

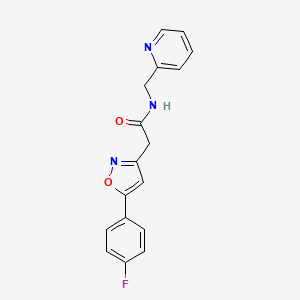

Descripción general

Descripción

Synthesis Analysis

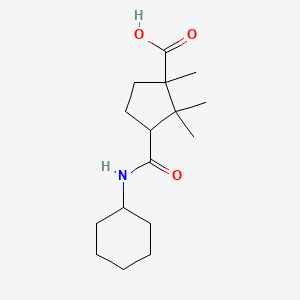

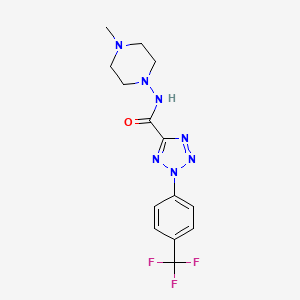

The synthesis of similar compounds involves the transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6- (5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, followed by parallel amidation with a series of aliphatic amines .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Aplicaciones Científicas De Investigación

Synthesis and Computational Studies

One study focused on the synthesis and characterization of compounds through a multi-component reaction, utilizing techniques like FT-IR, NMR, and X-ray diffraction. Computational chemistry methods supported the experimental results, exploring non-linear optical (NLO) properties and molecular docking analyses. These investigations suggest potential for anticancer activity by inhibiting tubulin polymerization, a crucial process in cell division (Jayarajan et al., 2019).

Antimicrobial Activity

Another research developed pyrimidinone and oxazinone derivatives fused with thiophene rings, showcasing significant antibacterial and antifungal activities. This synthesis pathway started from citrazinic acid, indicating the versatility of these compounds in developing antimicrobial agents (Hossan et al., 2012).

Antibacterial and Antifungal Agents

A study synthesized a series of 6-oxo-pyridine-3-carboxamide derivatives, evaluating them as antibacterial and antifungal agents. Some compounds displayed broad-spectrum antibacterial activity, highlighting the potential of these compounds in addressing microbial resistance (El-Sehrawi et al., 2015).

Anticancer and Antimicrobial Activities

Enaminones served as building blocks for synthesizing substituted pyrazoles, which were evaluated for their antitumor and antimicrobial activities. This work underscores the therapeutic potential of such compounds in cancer treatment and infection control (Riyadh, 2011).

Organocatalytic Synthesis for Medicinal Chemistry

Spiro[pyrrolidin-3,3'-oxindoles], which exhibit significant biological activities, were synthesized using an enantioselective organocatalytic approach. This methodology highlights the efficiency in constructing spirooxindole derivatives with high enantiopurity, offering a new avenue for medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Propiedades

IUPAC Name |

N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-13-6-8-16(9-7-13)20-12-14(10-17(20)21)11-19-18(22)15-4-2-3-5-15/h6-9,14-15H,2-5,10-12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRKTLVKTUKRLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)cyclopentanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide](/img/structure/B2939203.png)

![3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline](/img/structure/B2939213.png)

![4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2939216.png)

![Benzo[d]thiazol-2-ylmethyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B2939220.png)

![N-(3,4-dimethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2939222.png)